Benzamide, 4-nitro-N-[2-methyl-4-(2-tolylazo)phenyl]-
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Overview
Description
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-NITROBENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a nitrobenzamide group, which is a benzene ring substituted with a nitro group and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-NITROBENZAMIDE typically involves a multi-step process. The initial step often includes the diazotization of 2-methylphenylamine to form a diazonium salt. This intermediate is then coupled with 2-methyl-4-nitroaniline under controlled conditions to form the desired diazenyl compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods
In an industrial setting, the production of N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-NITROBENZAMIDE may involve large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The use of automated systems ensures precise control over reaction parameters such as temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazenyl group can participate in substitution reactions, where the diazenyl moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable diazenyl and nitro functional groups.
Mechanism of Action
The mechanism of action of N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-NITROBENZAMIDE: A structurally similar compound with slight variations in the position of the methyl group.
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both diazenyl and nitro groups allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
317337-52-3 |
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Molecular Formula |
C21H18N4O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H18N4O3/c1-14-5-3-4-6-20(14)24-23-17-9-12-19(15(2)13-17)22-21(26)16-7-10-18(11-8-16)25(27)28/h3-13H,1-2H3,(H,22,26) |
InChI Key |
MSLDBVVRFYNHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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